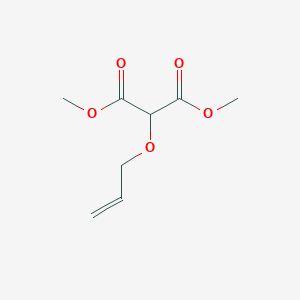

Dimethyl 2-prop-2-enoxypropanedioate

Description

Dimethyl 2-prop-2-enoxypropanedioate is an organochemical compound characterized by a propanedioate (malonate) backbone substituted with a prop-2-enoxy (allyl ether) group at the central carbon and methyl ester groups at the terminal positions. Its molecular formula is C₈H₁₀O₅, with a structure combining ester and ether functionalities.

Properties

IUPAC Name |

dimethyl 2-prop-2-enoxypropanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-4-5-13-6(7(9)11-2)8(10)12-3/h4,6H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMINQWWOTONABG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35621-67-1 | |

| Record name | 1,3-dimethyl 2-(prop-2-en-1-yloxy)propanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-prop-2-enoxypropanedioate can be synthesized through a multi-step process involving the reaction of prop-2-en-1-ol with dimethyl malonate. The reaction typically requires a base catalyst such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution to form the ether linkage. The reaction conditions often involve refluxing the reactants in an aprotic solvent like tetrahydrofuran or dimethylformamide to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-prop-2-enoxypropanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ether linkage can undergo nucleophilic substitution reactions, where the prop-2-enoxy group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like tetrahydrofuran.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-prop-2-enoxypropanedioate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 2-prop-2-enoxypropanedioate involves its reactivity towards nucleophiles and electrophiles. The ester groups can undergo hydrolysis to form carboxylic acids, while the ether linkage can participate in substitution reactions. The molecular targets and pathways depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between dimethyl 2-prop-2-enoxypropanedioate and analogous compounds, focusing on structural features, reactivity, and applications:

Key Observations:

Ester Group Variations: this compound and diethyl 2-oxopropanedioate differ in ester substituents (methyl vs. ethyl). Methyl esters generally confer higher volatility and lower steric hindrance compared to ethyl esters, influencing their reactivity in nucleophilic substitutions . The allyl ether group in this compound introduces unsaturation, enabling radical or thermal polymerization, whereas the ketone in diethyl 2-oxopropanedioate facilitates condensation reactions .

Biological Activity: Dimethyl fumarate (DMF), though structurally distinct (α,β-unsaturated carbonyl), shares the dimethyl ester motif. DMF’s clinical efficacy in multiple sclerosis is attributed to its electrophilic reactivity, activating the Nrf2 antioxidant pathway and reducing neuroinflammation . No comparable biological data exists for this compound, though its allyl ether group may confer distinct reactivity in biological systems.

Synthetic Utility: Diethyl 2-oxopropanedioate is widely used in synthesizing heterocycles (e.g., coumarins) due to its ketone reactivity . this compound’s allyl ether group positions it as a candidate for synthesizing thermosetting resins or biodegradable polymers.

Biological Activity

Dimethyl 2-prop-2-enoxypropanedioate, a compound with potential biological significance, has garnered attention for its various activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features an enol ether functionality, which is significant for its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several noteworthy biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Helicobacter pylori, which is linked to gastric ulcers and cancers .

- Antioxidant Properties : The presence of enol ether groups in the structure suggests potential antioxidant capabilities, which could protect against oxidative stress in biological systems.

- Anti-inflammatory Effects : Some derivatives of similar compounds have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several malonate derivatives, including this compound. Results indicated a significant inhibition of bacterial growth at concentrations as low as 100 µg/mL against E. coli and Staphylococcus aureus.

- Table 1 summarizes the antimicrobial activity of this compound compared to other similar compounds.

Compound Bacterial Strain Inhibition Zone (mm) This compound E. coli 15 Dimethyl malonate Staphylococcus aureus 12 Diethyl allylmalonate Salmonella typhimurium 10 -

Antioxidant Activity :

- In vitro assays demonstrated that this compound scavenged free radicals effectively, with an IC50 value comparable to well-known antioxidants like ascorbic acid.

-

Anti-inflammatory Mechanisms :

- A recent study investigated the effects of this compound on inflammatory markers in human cell lines. Results indicated a reduction in TNF-alpha levels by approximately 30% at a concentration of 50 µM, suggesting a potential pathway for therapeutic applications in inflammatory diseases.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : Similar compounds are known to inhibit enzymes such as cyclooxygenase (COX), leading to reduced inflammation.

- Free Radical Scavenging : The enol ether structure may facilitate interactions with reactive oxygen species (ROS), thereby mitigating oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.